Pyridinepropanoic acid
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Overview
Description
Pyridinepropanoic acid, also known as 3-(3-Pyridyl)propanoic acid, is an organic compound with the molecular formula C8H9NO2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is commonly used as a ligand in coordination chemistry and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyridinepropanoic acid can be synthesized through several methods. One common method involves the reaction of pyridine with acrylonitrile, followed by hydrolysis. Another method includes the Grignard reaction, where pyridine is reacted with a Grignard reagent, followed by carboxylation and hydrolysis .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrothermal synthesis of coordination polymers. This involves the reaction of pyridine with metal salts such as silver nitrate, copper nitrate, and zinc nitrate in methanol .
Chemical Reactions Analysis
Types of Reactions: Pyridinepropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridinecarboxylic acid.
Reduction: Reduction reactions can convert it to pyridinepropylamine.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the pyridine ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Pyridinecarboxylic acid.
Reduction: Pyridinepropylamine.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pyridinepropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand to form coordination polymers with metals such as silver, copper, and zinc.
Industry: It is used in the preparation of new coordination polymers and as a bidentate chelating agent.
Mechanism of Action
The mechanism of action of pyridinepropanoic acid involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique chemical and physical properties, making them useful in various applications. The molecular targets and pathways involved depend on the specific metal ions and the structure of the coordination complex formed .
Comparison with Similar Compounds
Pyridinecarboxylic acid: Similar in structure but with a carboxyl group directly attached to the pyridine ring.
Pyridinepropylamine: Similar in structure but with an amine group instead of a carboxyl group.
Pyridineacetic acid: Similar in structure but with a shorter carbon chain between the pyridine ring and the carboxyl group.
Uniqueness: Pyridinepropanoic acid is unique due to its ability to form stable coordination complexes with various metal ions. This property makes it particularly useful in the synthesis of coordination polymers and in applications requiring fluorescence enhancement .
Properties
CAS No. |
53088-71-4 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
propanoic acid;pyridine |
InChI |
InChI=1S/C5H5N.C3H6O2/c1-2-4-6-5-3-1;1-2-3(4)5/h1-5H;2H2,1H3,(H,4,5) |
InChI Key |
UINFICGYFFOSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
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